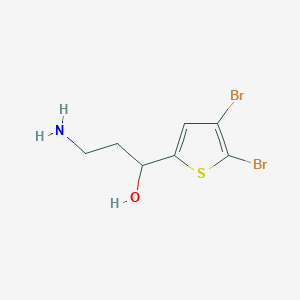

3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol

Description

3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a thiophene ring substituted with two bromine atoms and an amino group attached to a propanol chain

Properties

Molecular Formula |

C7H9Br2NOS |

|---|---|

Molecular Weight |

315.03 g/mol |

IUPAC Name |

3-amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H9Br2NOS/c8-4-3-6(12-7(4)9)5(11)1-2-10/h3,5,11H,1-2,10H2 |

InChI Key |

AKRJHYSTDVUVTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino and hydroxyl groups. One common method includes the following steps:

Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 4 and 5 positions.

Amination: The dibrominated thiophene is then reacted with an appropriate amine under controlled conditions to introduce the amino group.

Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove the bromine atoms or to convert the amino group to an amine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of de-brominated or amine derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-Aminopropan-1-ol: A simpler analog without the thiophene ring and bromine atoms.

Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol is unique due to the presence of both bromine atoms and the amino-propanol chain, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol, with the CAS number 1508135-10-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol is C₁₃H₁₃Br₂N₃OS, with a molecular weight of approximately 315.03 g/mol. The compound features a thiophene ring substituted with bromine atoms and an amino alcohol functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol exhibit significant antimicrobial activity. For instance, derivatives of dibromothiophene have been shown to inhibit the growth of various bacteria and fungi. A study evaluating the antimicrobial efficacy of dibromothiophene derivatives reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that related dibromothiophene derivatives can induce apoptosis in cancer cell lines such as A2780 (ovarian cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study was conducted on various thiophene derivatives, including 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol. The study highlighted that:

- Substitution Patterns : The presence of electron-withdrawing groups significantly enhances biological activity.

- Amino Group : The amino group plays a critical role in enhancing solubility and bioavailability.

The findings suggest that modifications at the thiophene ring can lead to improved potency against specific targets .

Mechanistic Studies

Mechanistic studies have revealed that compounds like 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol may interact with cellular targets through hydrogen bonding and π-stacking interactions. This interaction profile suggests potential for selective targeting in drug design .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃Br₂N₃OS |

| Molecular Weight | 315.03 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Anticancer Cell Line | A2780, MCF7 |

| Mechanism | Apoptosis via ROS generation |

Q & A

Q. What synthetic strategies are effective for preparing 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol?

Methodological Answer:

- Step 1: Bromination of Thiophene Precursor

Begin with a thiophene derivative (e.g., 2-thiophenecarboxaldehyde). Introduce bromine atoms at the 4,5-positions via electrophilic substitution using bromine (Br₂) in acetic acid or a catalytic system like FeBr₃. Monitor reaction completion via TLC or GC-MS . - Step 2: Introduction of the Propanol-Amino Backbone

Perform a nucleophilic addition reaction, such as a Henry reaction, between the brominated thiophene carbonyl compound and nitromethane, followed by reduction (e.g., using NaBH₄ or LiAlH₄) to convert the nitro group to an amine. Ensure stereochemical control by employing chiral catalysts if enantiopure products are required . - Step 3: Purification

Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and NMR .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring (e.g., 4,5-dibromo signals at δ ~7.2–7.5 ppm) and the propanol-amino backbone (amine proton at δ ~1.8–2.2 ppm, hydroxyl at δ ~3.5 ppm). Compare with computational predictions (DFT) for bond angles/lengths . - High-Performance Liquid Chromatography (HPLC):

Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Monitor for diastereomers or byproducts using UV detection at 254 nm . - Mass Spectrometry (MS):

Confirm molecular weight (M+ = 351.98 g/mol for C₇H₈Br₂NOS) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond lengths, thermal parameters) be resolved for brominated thiophene derivatives?

Methodological Answer:

- Refinement Software:

Use SHELXL (for small molecules) or OLEX2 (for integrated workflows) to refine X-ray data. Adjust absorption corrections (e.g., SADABS) for heavy atoms like bromine, which cause anisotropic scattering . - Handling Discrepancies:

If experimental bond lengths (e.g., C-Br = 1.89 Å) conflict with DFT calculations (e.g., 1.92 Å), re-examine data collection parameters (temperature, radiation source). For twinned crystals, apply twin law refinement in SHELXL . - Validation Tools:

Cross-check with PLATON (ADDSYM) to detect missed symmetry and check R-factor convergence (<5% for high-resolution data) .

Q. What methodological considerations are critical for optimizing enantioselective synthesis?

Methodological Answer:

- Chiral Catalysts:

Employ asymmetric catalysis (e.g., BINOL-derived ligands) during the Henry reaction or reduction step to control stereochemistry at the propanol-amino chiral center . - Resolution Techniques:

Use chiral column chromatography (Chiralpak IA/IB) or enzymatic resolution (lipases) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC . - Crystallographic Validation:

Confirm absolute configuration using Flack parameter analysis in SHELXL during X-ray refinement .

Q. How can reaction mechanisms for bromination and amino group introduction be experimentally validated?

Methodological Answer:

- Kinetic Studies:

Perform time-resolved ¹H NMR or IR spectroscopy to track intermediates (e.g., bromonium ion formation during electrophilic substitution) . - Isotopic Labeling:

Use ¹⁵N-labeled nitromethane in the Henry reaction to trace nitrogen incorporation into the amino group via MS/MS fragmentation . - Computational Modeling:

Compare experimental activation energies (from Arrhenius plots) with DFT-calculated transition states (Gaussian 16, B3LYP/6-31G*) to validate proposed mechanisms .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays:

Replicate experiments under controlled conditions (e.g., fixed concentration, solvent, and cell lines). Use positive/negative controls (e.g., cisplatin for cytotoxicity) . - Structure-Activity Relationship (SAR) Analysis:

Correlate substituent effects (e.g., bromine position, amino group stereochemistry) with activity using multivariate regression. Validate with crystallographic data to confirm structural variables . - Meta-Analysis:

Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, p-value adjustment) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.